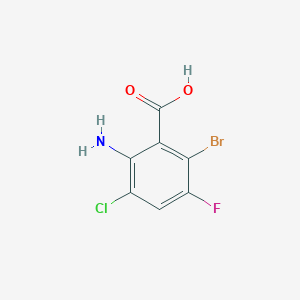

2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid

Description

BenchChem offers high-quality 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-6-bromo-3-chloro-5-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClFNO2/c8-5-3(10)1-2(9)6(11)4(5)7(12)13/h1H,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRCZGYIVEVFSBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)N)C(=O)O)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid, a halogenated anthranilic acid derivative, represents a compound of significant interest in medicinal chemistry and materials science. Its multifaceted structure, featuring a carboxylic acid, an amine, and multiple halogen substituents, offers a rich landscape for chemical modification and exploration. This guide provides a comprehensive overview of its physical and chemical properties, underpinned by established analytical methodologies. While experimental data for this specific molecule is not extensively available in public literature, this document leverages data from structurally similar compounds and predictive models to offer valuable insights. Furthermore, it details the experimental protocols necessary for the empirical determination of its key characteristics, empowering researchers to validate and expand upon the foundational knowledge presented herein.

Molecular Identity and Structure

IUPAC Name: 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid

CAS Number: 1513119-35-1

Molecular Formula: C₇H₄BrClFNO₂

Molecular Weight: 284.47 g/mol

Chemical Structure:

Caption: 2D structure of 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid.

Predicted Physical Properties

Due to the limited availability of experimental data, the following table summarizes the predicted physical properties of 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid. These predictions are based on computational models and data from structurally analogous compounds. It is imperative for researchers to empirically verify these values.

| Property | Predicted Value | Notes |

| Melting Point | 234 - 235 °C | Based on the structurally similar 2-Amino-3-bromo-5-chlorobenzoic acid[]. The presence of additional halogen atoms may influence this value. |

| Boiling Point | Not available | Expected to be high and likely to decompose before boiling at atmospheric pressure. |

| pKa | ~2-3 (carboxylic acid), ~0-1 (anilinium ion) | Estimated based on the electronic effects of the substituents on the benzoic acid and aniline moieties. Halogen atoms are electron-withdrawing, which increases the acidity of the carboxylic acid and decreases the basicity of the amino group. |

| Solubility | Slightly soluble in DMSO and Methanol[] | Expected to have low solubility in water and non-polar organic solvents. Solubility is likely to be enhanced in basic aqueous solutions due to the deprotonation of the carboxylic acid. |

Experimental Determination of Physical Properties

Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range is indicative of high purity.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small, dry sample of 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid.

-

Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample at a rate of 10-15 °C per minute initially. As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure accurate determination.

-

Observation: Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).[2][3][4][5]

Caption: Workflow for Melting Point Determination.

Solubility Profile

Understanding the solubility is crucial for reaction setup, purification, and formulation.

Protocol: Qualitative Solubility Testing

-

Sample Preparation: In separate small test tubes, add approximately 10 mg of the compound.

-

Solvent Addition: To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane, 5% aq. HCl, 5% aq. NaOH, 5% aq. NaHCO₃).

-

Observation: Agitate the tubes and observe if the solid dissolves completely, partially, or not at all at room temperature. Gentle warming can be applied to assess temperature effects on solubility.[6][7][8][9]

The expected solubility behavior is dictated by the "like dissolves like" principle. The polar carboxylic acid and amino groups suggest some solubility in polar solvents. The aromatic ring and halogens contribute to non-polar character. Solubility in acidic and basic solutions indicates the presence of basic (amino) and acidic (carboxylic acid) functional groups, respectively.

Caption: Decision tree for aqueous solubility and acid/base characterization.

Chemical Properties and Reactivity

The chemical behavior of 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid is governed by its functional groups.

Acidity and Basicity

-

Carboxylic Acid Group (-COOH): This group is acidic and will react with bases to form a carboxylate salt. The acidity is enhanced by the electron-withdrawing effects of the halogen substituents.

-

Amino Group (-NH₂): This group is basic and will react with strong acids to form an ammonium salt. The basicity is reduced by the electron-withdrawing effects of the halogens and the carboxylic acid group.

Experimental Determination of pKa

The pKa can be determined experimentally using methods such as potentiometric titration or UV-Vis spectroscopy.[10] For NMR-based methods, the chemical shifts of protons near the acidic or basic site are monitored as a function of pH.[11]

Reactivity of the Aromatic Ring

The aromatic ring is substituted with both activating (amino) and deactivating (halogens, carboxylic acid) groups. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. However, in this molecule, these positions are already substituted. The high degree of substitution on the ring suggests that further electrophilic aromatic substitution would be difficult.

The bromine atom can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon bonds. The C-Br bond is generally more reactive in such reactions than the C-Cl bond.[12]

Synthesis

A plausible synthetic route to 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid would likely involve a multi-step process starting from a simpler substituted benzene derivative. A potential strategy could involve the sequential introduction of the functional groups, taking into account their directing effects. For example, one could start with a fluorinated aniline or benzoic acid and introduce the other substituents through halogenation and amination/carboxylation reactions. The synthesis of a similar compound, 2-amino-3-bromo-5-chlorobenzoic acid, has been achieved through the bromination of 2-amino-5-chlorobenzoic acid.[12]

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Aromatic Proton: A singlet or a narrow multiplet in the aromatic region (δ 7-8 ppm).

-

Amine Protons (-NH₂): A broad singlet that can exchange with D₂O, typically in the range of δ 4-6 ppm, but its position can vary significantly depending on the solvent and concentration.

-

Carboxylic Acid Proton (-COOH): A very broad singlet at a downfield chemical shift (δ 10-13 ppm), which also exchanges with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 100-150 ppm). The carbons attached to the electronegative halogens and the amino group will show characteristic shifts.

-

Carboxylic Acid Carbon (-COOH): A signal in the downfield region (δ 165-185 ppm).

IR (Infrared) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

N-H Stretch (Amine): Two sharp to moderately broad peaks around 3300-3500 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

-

C-N, C-Br, C-Cl, C-F Stretches: These will appear in the fingerprint region (< 1500 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio).

Safety and Handling

Based on safety data for structurally similar compounds, 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid should be handled with care. It is likely to be an irritant to the skin, eyes, and respiratory system.[13][14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid is a complex and highly functionalized molecule with significant potential in chemical synthesis. This guide has provided a detailed overview of its predicted properties and the established experimental methodologies for their determination. While a lack of direct experimental data necessitates a predictive approach, the information and protocols presented here offer a solid foundation for researchers to safely handle, characterize, and utilize this compound in their work. The rich chemistry of its functional groups, particularly the potential for cross-coupling reactions, makes it a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science.

References

-

Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Procedure For Determining Solubility of Organic Compounds. Scribd. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

2-Amino-6-bromo-3-fluorobenzoic acid | C7H5BrFNO2 | CID 43555852. PubChem. Retrieved from [Link]

-

experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

-

How to determine the melting point of benzoic acid. Quora. (2017, October 15). Retrieved from [Link]

-

Experiment 1: Melting-point Determinations. Retrieved from [Link]

-

Determination Of Melting Point Of An Organic Compound. BYJU'S. Retrieved from [Link]

-

Experiment to Determine the Melting Point of Benzoic Acid. Filo. (2025, August 20). Retrieved from [Link]

-

How To Determine PKA Of Organic Compounds? - Chemistry For Everyone. YouTube. (2025, February 14). Retrieved from [Link]

-

Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. ACS Publications. (2023, October 13). Retrieved from [Link]

Sources

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. quora.com [quora.com]

- 4. byjus.com [byjus.com]

- 5. Experiment to Determine the Melting Point of Benzoic Acid Requirements: .. [askfilo.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. chem.ws [chem.ws]

- 10. m.youtube.com [m.youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. 2-Amino-6-bromo-3-fluorobenzoic acid | C7H5BrFNO2 | CID 43555852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

A Technical Guide to the Structural Elucidation of 2-Amino-6-bromo-3-chloro-5-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive structural elucidation of complex, polysubstituted aromatic compounds is a cornerstone of modern drug discovery and chemical synthesis. 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid represents a molecule with significant synthetic potential, yet its intricate substitution pattern presents a formidable challenge for unambiguous characterization. This technical guide provides a comprehensive, multi-technique approach to the structural verification of this compound. By integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we present a self-validating workflow. This document moves beyond a simple recitation of methods, offering insights into the causal relationships between molecular structure and spectral output, grounded in established principles and authoritative sources.

Introduction: The Challenge of Polysubstitution

2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid is a halogenated anthranilic acid derivative. The presence of five distinct substituents on the benzene ring—an amine, a carboxylic acid, and three different halogens—creates a complex electronic environment. This complexity can lead to overlapping signals and non-trivial coupling patterns in spectroscopic analyses, demanding a rigorous and integrated approach for conclusive structure determination. The strategic placement of these functional groups makes it a valuable intermediate in the synthesis of complex heterocyclic systems, such as quinazolinones, which have shown a range of biological activities.[1] Therefore, absolute certainty of its structure is paramount for its application in further synthetic endeavors.

The IUPAC name, 2-amino-6-bromo-3-chloro-5-fluorobenzoic acid, dictates a specific arrangement of substituents on the benzoic acid core.[2][3] The principal functional group, the carboxylic acid, is assigned to position 1 of the benzene ring. The remaining substituents are then numbered to give the lowest possible locants, with alphabetical order being a secondary consideration in this case due to the fixed numbering from the principal group.

A Multi-Pronged Analytical Strategy

A robust structural elucidation of the target compound hinges on the synergistic use of multiple analytical techniques. No single method can provide a complete picture; instead, the data from each technique should corroborate the others, forming a self-validating system. Our proposed workflow integrates NMR, MS, and IR spectroscopy, supplemented by computational modeling for predictive validation.

Caption: Integrated workflow for the structural elucidation of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For 2-amino-6-bromo-3-chloro-5-fluorobenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR will be essential.

Predicted ¹H NMR Spectrum

The single aromatic proton will provide crucial information based on its chemical shift and coupling to the adjacent fluorine atom.

-

Chemical Shift (δ): The aromatic proton is flanked by chlorine and fluorine, both electronegative atoms that will deshield it, shifting its resonance downfield. The presence of the electron-donating amino group ortho to the bromine and meta to the proton will have a lesser, shielding effect. A predicted chemical shift would be in the range of 7.0-7.5 ppm.

-

Multiplicity: The proton will couple to the adjacent ¹⁹F nucleus, resulting in a doublet. The coupling constant (J-coupling) is expected to be in the range of 6-10 Hz for a ³J(H,F) coupling.

The protons of the amino (-NH₂) and carboxylic acid (-COOH) groups are exchangeable and may appear as broad singlets. Their chemical shifts are highly dependent on the solvent and concentration. In DMSO-d₆, the -COOH proton could appear at δ 12-13 ppm, while the -NH₂ protons might be observed around δ 5-6 ppm.

Predicted ¹³C NMR Spectrum

A proton-decoupled ¹³C NMR spectrum will show seven distinct signals, one for each carbon atom in the molecule.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Carboxyl) | 165-170 | Typical range for a carboxylic acid carbonyl carbon.[4] |

| C-COOH | 125-130 | Attached to the electron-withdrawing carboxyl group. |

| C-NH₂ | 145-150 | Attached to the electron-donating amino group. |

| C-Br | 110-115 | Attached to bromine, showing a moderate deshielding effect. |

| C-Cl | 128-133 | Attached to chlorine, which is more electronegative than bromine. |

| C-F | 155-160 (doublet) | Attached to the highly electronegative fluorine; will show a large ¹J(C,F) coupling. |

| C-H | 118-123 (doublet) | Coupled to the attached proton and the adjacent fluorine (²J(C,F)). |

Note: These are predicted values. Actual experimental values can vary based on solvent and other conditions. Computational methods, such as Density Functional Theory (DFT), can provide more accurate predictions of chemical shifts.[5]

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum will provide a clear signal for the single fluorine atom. It is expected to appear as a doublet due to coupling with the adjacent aromatic proton (³J(H,F)).

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often a good choice for carboxylic acids, as it allows for the observation of the acidic proton.[6]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[6]

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F spectrum.

-

Data Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) will confirm the molecular weight and provide valuable structural information through analysis of the fragmentation patterns.

Molecular Ion Peak (M⁺)

The molecular formula is C₇H₄BrClFNO₂. The presence of bromine and chlorine, both of which have significant natural isotopes (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio, and ³⁵Cl/³⁷Cl in an approximate 3:1 ratio), will result in a characteristic isotopic pattern for the molecular ion peak. The expected molecular ion peaks will be observed at m/z values corresponding to the different isotopic combinations.

Key Fragmentation Patterns

The molecular ion is energetically unstable and will fragment into smaller, charged particles.[7][8]

Caption: Predicted major fragmentation pathways in EI-MS.

-

Loss of -COOH: A common fragmentation for carboxylic acids is the loss of the carboxyl group as a radical (·COOH), leading to a peak at [M-45]⁺.

-

Halogen Cleavage: Cleavage of the carbon-halogen bonds is also expected.[9] This will result in peaks corresponding to [M-Br]⁺ and [M-Cl]⁺. The loss of a bromine radical is often a favorable fragmentation pathway.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.

-

Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and key fragments.

-

Data Analysis: Analyze the resulting mass spectrum, paying close attention to the molecular ion's isotopic pattern and the masses of the major fragment ions.

Infrared (IR) Spectroscopy: Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Amino) | 3300-3500 (two bands) | Asymmetric and symmetric stretching[10] |

| O-H (Carboxylic Acid) | 2500-3300 (very broad) | Stretching |

| C=O (Carboxylic Acid) | 1680-1710 | Stretching[11] |

| C=C (Aromatic) | 1450-1600 | Ring stretching |

| C-N | 1250-1350 | Stretching |

| C-F | 1000-1400 | Stretching |

| C-Cl | 600-800 | Stretching |

| C-Br | 500-600 | Stretching |

The broad O-H stretch from the carboxylic acid is a hallmark feature and is expected to be prominent. The two distinct N-H stretching bands are characteristic of a primary amine.[10][12]

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Conclusion: A Unified Structural Hypothesis

The structural elucidation of 2-amino-6-bromo-3-chloro-5-fluorobenzoic acid requires a synergistic interpretation of data from multiple spectroscopic techniques. The predicted NMR spectra provide a detailed map of the carbon-hydrogen framework and the connectivity of the fluorine atom. Mass spectrometry confirms the molecular weight and the presence of bromine and chlorine through its characteristic isotopic patterns, while its fragmentation offers further structural clues. Finally, IR spectroscopy provides rapid confirmation of the key amino and carboxylic acid functional groups. When combined, these techniques provide a robust and self-validating body of evidence to unequivocally confirm the structure of this complex polysubstituted aromatic compound.

References

-

PubMed. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Available at: [Link]

-

ResearchGate. (n.d.). The FT-IR (a) and FT-Raman (b) spectra of o-aminobenzoic acid. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB. Available at: [Link]

-

Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Available at: [Link]

-

Taylor & Francis Online. (2019). Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Chemical Reactivity, AIM, NBO, NLO, Hirshfeld Analysis of 4-Aminobenzoic Acid Pyrazinoic Acid. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. Available at: [Link]

-

JoVE. (2025). Nomenclature of Aromatic Compounds with Multiple Substituents. Available at: [Link]

-

eCampusOntario Pressbooks. (n.d.). 22.4 Aromatic Compounds – Structure and Naming. Available at: [Link]

-

University of Calgary. (n.d.). Polysubstituted benzenes. Available at: [Link]

-

PubChem. (n.d.). 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid. Available at: [Link]

-

PubChem. (n.d.). 2-Amino-6-bromo-3-fluorobenzoic acid. Available at: [Link]

-

University College London. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Available at: [Link]

-

Chemistry LibreTexts. (2014). 8.13: The Nomenclature of Disubstituted and Polysubstituted Benzenes. Available at: [Link]

-

YouTube. (2020). Nomenclature of Aromatic Compounds - Trisubstituted and polysubstituted :Lecture-17. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Available at: [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Available at: [Link]

-

YouTube. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available at: [Link]

-

Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. Available at: [Link]

-

University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Available at: [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Video: Nomenclature of Aromatic Compounds with Multiple Substituents [jove.com]

- 3. 22.4 Aromatic Compounds – Structure and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 2-Amino-6-bromo-3-chloro-5-fluorobenzoic Acid

Introduction

2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid is a highly functionalized aromatic compound with significant potential as a key building block in the synthesis of complex pharmaceutical and agrochemical agents. The strategic placement of amino, bromo, chloro, and fluoro substituents on the benzoic acid scaffold offers a versatile platform for the development of novel molecular entities with diverse biological activities. The inherent challenge in the synthesis of such polysubstituted aromatic compounds lies in achieving precise regiochemical control during the introduction of multiple functional groups. This guide provides an in-depth, scientifically grounded pathway for the synthesis of 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid, designed for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The proposed pathway is based on established chemical principles and adapted from documented procedures for analogous transformations.

Proposed Synthetic Pathway: A Strategic Approach

The synthesis of 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid is best approached through a sequential halogenation strategy starting from a commercially available, less substituted precursor. This methodology allows for a step-wise and controlled introduction of the halogen atoms, leveraging the directing effects of the existing functional groups on the aromatic ring to achieve the desired regioselectivity. The proposed synthesis commences with 2-amino-5-fluorobenzoic acid as the starting material.

The overall synthetic workflow can be visualized as follows:

Caption: Proposed two-step synthesis of the target molecule.

Detailed Experimental Protocols and Scientific Rationale

Step 1: Synthesis of 2-Amino-3-chloro-5-fluorobenzoic acid

The initial step involves the regioselective chlorination of 2-amino-5-fluorobenzoic acid. The directing effects of the substituents on the aromatic ring are crucial in this transformation. The amino group (-NH2) is a strongly activating ortho-, para-director, while the carboxylic acid (-COOH) group is a deactivating meta-director. The fluorine atom (-F) is a deactivating ortho-, para-director. The position most susceptible to electrophilic attack will be ortho to the activating amino group, which is the C3 position.

Experimental Protocol:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 10.0 g (64.5 mmol) of 2-amino-5-fluorobenzoic acid in 100 mL of glacial acetic acid.

-

Cool the resulting solution to 0-5 °C in an ice bath.

-

Slowly add a solution of 7.2 g (54.0 mmol) of N-chlorosuccinimide (NCS) in 50 mL of glacial acetic acid to the reaction mixture via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of petroleum ether and ethyl acetate as the mobile phase.

-

Upon completion of the reaction, pour the mixture into 500 mL of ice-cold water with vigorous stirring.

-

Collect the resulting precipitate by vacuum filtration, and wash the solid with copious amounts of cold water until the filtrate is neutral.

-

Dry the crude product in a vacuum oven at 60 °C to a constant weight.

-

Recrystallize the crude product from an ethanol-water mixture to afford pure 2-amino-3-chloro-5-fluorobenzoic acid.

Causality Behind Experimental Choices:

-

N-Chlorosuccinimide (NCS): NCS is chosen as the chlorinating agent due to its mild nature, which helps to minimize potential side reactions such as over-chlorination.

-

Glacial Acetic Acid: This solvent is selected for its ability to dissolve the starting material and for its compatibility with the reaction conditions.

-

Low Temperature: The reaction is initiated at a low temperature to control the rate of reaction and enhance the regioselectivity of the chlorination.

Step 2: Synthesis of 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid

The second and final step is the bromination of the intermediate, 2-amino-3-chloro-5-fluorobenzoic acid. In this intermediate, the position para to the strongly activating amino group (C6) is now the most nucleophilic and, therefore, the most likely site for electrophilic substitution.

Experimental Protocol:

-

In a 250 mL three-necked round-bottom flask fitted with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap containing a sodium thiosulfate solution, dissolve 8.0 g (42.2 mmol) of 2-amino-3-chloro-5-fluorobenzoic acid in 80 mL of glacial acetic acid.

-

From the dropping funnel, add a solution of 7.1 g (44.4 mmol) of bromine in 20 mL of glacial acetic acid dropwise to the stirred solution at room temperature over a period of 30 minutes.

-

After the addition is complete, stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by TLC (7:3 petroleum ether/ethyl acetate).

-

Once the reaction is complete, pour the mixture into 400 mL of an ice-cold aqueous solution of sodium bisulfite (10% w/v) to quench the excess bromine.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

-

Dry the crude product under vacuum at 60 °C.

-

Purify the final product by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, to yield 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid.

Causality Behind Experimental Choices:

-

Bromine in Acetic Acid: This is a standard and effective reagent system for the electrophilic bromination of activated aromatic rings.

-

Sodium Bisulfite Quench: This step is essential to neutralize any unreacted bromine, which is corrosive and hazardous.

-

Recrystallization: This final purification step is critical to obtain the target compound with high purity, suitable for subsequent applications in research and development.

Data Summary

| Compound | Starting Material/Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance |

| 2-Amino-5-fluorobenzoic acid | Starting Material | C₇H₆FNO₂ | 155.13 | White to off-white crystalline powder |

| 2-Amino-3-chloro-5-fluorobenzoic acid | Intermediate | C₇H₅ClFNO₂ | 189.57 | Light yellow solid |

| 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid | Final Product | C₇H₄BrClFNO₂ | 268.47 | Off-white to pale brown solid |

Conclusion

The synthesis of 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid, a molecule of significant interest for synthetic and medicinal chemistry, can be effectively achieved through a strategic two-step halogenation sequence starting from 2-amino-5-fluorobenzoic acid. This guide provides a detailed and scientifically robust framework for this synthesis, emphasizing the critical role of substituent directing effects in achieving the desired regiochemistry. The protocols described herein are designed to be self-validating, with clear checkpoints and purification procedures to ensure the integrity of the final product. By adhering to the principles of careful experimental execution and thorough product characterization, researchers can confidently synthesize this valuable chemical entity for their advanced research and development endeavors.

References

An In-depth Technical Guide to the Safe Handling of 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid

This guide provides a detailed safety and handling protocol for 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid, a halogenated anthranilic acid derivative. Given its complex substitution pattern, this compound is primarily intended for use in specialized research and development settings, particularly in medicinal chemistry and materials science. The structural alerts within the molecule—notably the presence of multiple halogens on an aromatic amine—necessitate a cautious and well-informed approach to its handling. This document synthesizes available data from structurally similar compounds to provide a robust framework for its safe utilization by researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a research chemical is the first step in a comprehensive safety assessment. While extensive experimental data for this specific molecule is not widely published, we can ascertain key identifiers and predict certain characteristics based on its structure.

Table 1: Chemical Identification and Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid | - |

| CAS Number | 1513119-35-1 | |

| Molecular Formula | C₇H₄BrClFNO₂ | |

| Molecular Weight | 268.47 g/mol | [1] |

| Physical Form | Solid (predicted) | [2] |

| Storage Temperature | Room Temperature |[2][3] |

Note: Due to the novelty of this compound, some physical properties like melting point and boiling point are not available in public databases. Researchers should handle the compound assuming it is a solid powder at standard temperature and pressure.

Hazard Identification and GHS Classification

A definitive GHS classification for 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid is not established. However, based on data from closely related halogenated aminobenzoic acids, a conservative hazard profile can be adopted. The following classifications are based on compounds like 2-Amino-6-bromo-3-fluorobenzoic acid and 2-Amino-3-chloro-5-fluorobenzoic acid[2][4].

GHS Hazard Pictograms:

Hazard Statements (H-Statements):

Precautionary Statements (P-Statements): This substance should be handled with care, following standard laboratory precautions[7]:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray[5][6].

-

P264: Wash skin thoroughly after handling[5].

-

P270: Do not eat, drink or smoke when using this product[5].

-

P280: Wear protective gloves/protective clothing/eye protection/face protection[5].

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[6].

The causality behind these classifications stems from the nature of substituted aromatic acids and amines. The acidic carboxyl group and the potentially sensitizing nature of the aromatic amine, combined with the irritant properties of halogens, create a high likelihood of irritation to biological tissues upon contact.

Exposure Controls & Personal Protection

A multi-layered approach to exposure prevention is mandatory. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls

The primary method for controlling exposure should be at the source.

-

Ventilation: All manipulations of the solid compound or its solutions must be performed in a properly functioning chemical fume hood to prevent inhalation of dust or aerosols[5][7].

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation[7][8].

Personal Protective Equipment (PPE)

PPE provides the final barrier between the researcher and the chemical.

-

Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards[8][9].

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat. Gloves must be inspected before use and removed using the proper technique to avoid skin contact[6]. Contaminated clothing should be removed and washed before reuse[7].

-

Respiratory Protection: If working outside of a fume hood or if dust formation is likely, a NIOSH/MSHA-approved respirator (such as an N95 dust mask) is required[5][8].

First-Aid and Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure. All laboratory personnel must be familiar with these procedures before beginning work.

Table 2: First-Aid Measures

| Exposure Route | Protocol | Citation(s) |

|---|---|---|

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention. | [5][6][7][9] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention. | [5][7][9] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [5][7][9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |[5][9] |

Handling, Storage, and Disposal

Handling

Handle in accordance with good industrial hygiene and safety practices[5]. Avoid formation of dust and aerosols[8][9]. Avoid contact with skin, eyes, and clothing[8]. Do not eat, drink, or smoke in work areas[5].

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place[5][7]. Protect from moisture and light[3][6].

Disposal

The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[9]. Do not discharge into sewer systems or contaminate water sources[9]. All containers, even those that have been emptied, may retain product residue and should be disposed of in the same manner as the product itself[9].

Stability and Reactivity

-

Chemical Stability: The product is expected to be stable under normal handling and storage conditions[5].

-

Incompatible Materials: Keep away from strong oxidizing agents[5][8].

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may be formed, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), hydrogen chloride (HCl), and hydrogen fluoride (HF)[10].

Toxicological and Ecological Information

-

Toxicological Data: There is no specific toxicological data available for 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid[9]. As previously stated, it is classified as harmful if swallowed and an irritant to the skin, eyes, and respiratory system based on data from analogous structures[2][4][5]. The absence of data necessitates treating this compound with a high degree of caution, as its full toxicological profile is unknown.

-

Ecological Data: There is no data available on the ecological effects of this compound, including its toxicity to aquatic life, persistence, degradability, or bioaccumulative potential[9]. Therefore, measures must be taken to prevent its release into the environment[5].

References

-

2-Amino-6-bromo-3-fluorobenzoic acid | C7H5BrFNO2 | CID 43555852. PubChem. [Link]

-

2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid | C7H4BrClFNO2 | CID 118010157. PubChem. [Link]

-

2-CHLORO-5-BROMO BENZOIC ACID MSDS. Loba Chemie. [Link]

Sources

- 1. 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid | C7H4BrClFNO2 | CID 118010157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. goldbio.com [goldbio.com]

- 4. 2-Amino-6-bromo-3-fluorobenzoic acid | C7H5BrFNO2 | CID 43555852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. synquestlabs.com [synquestlabs.com]

- 6. lobachemie.com [lobachemie.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. combi-blocks.com [combi-blocks.com]

solubility of 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 2-Amino-6-bromo-3-chloro-5-fluorobenzoic Acid in Organic Solvents

Disclaimer: Initial research yielded no specific quantitative solubility data for 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid. This guide, therefore, provides a comprehensive framework based on the principles of solubility for substituted benzoic acids and established experimental methodologies. The protocols and theoretical discussions herein are designed to empower researchers to determine and understand the solubility of the target compound.

Introduction

2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid is a highly substituted aromatic carboxylic acid, a class of compounds frequently encountered in pharmaceutical and agrochemical research. Its complex substitution pattern, featuring both electron-donating (amino) and electron-withdrawing (halogens) groups, alongside the acidic carboxyl group, suggests a nuanced solubility profile in organic solvents. Understanding this profile is a critical first step in formulation development, reaction chemistry, and purification strategies.[1]

This technical guide offers a foundational understanding of the factors governing the solubility of 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid and provides detailed protocols for its experimental determination.

Theoretical Considerations: Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." For 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid, several structural features will dictate its interaction with organic solvents:

-

Carboxylic Acid Group (-COOH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This suggests good solubility in polar, protic solvents like alcohols (e.g., methanol, ethanol) and some aprotic polar solvents that can accept hydrogen bonds (e.g., DMSO, DMF).[2]

-

Amino Group (-NH2): The amino group is also polar and a hydrogen bond donor, further enhancing solubility in protic and polar aprotic solvents.

-

Halogen Substituents (-Br, -Cl, -F): The bromine, chlorine, and fluorine atoms are electronegative and increase the molecule's overall polarity. However, their bulky nature can also introduce steric hindrance, potentially affecting solvent interaction.

-

Aromatic Ring: The benzene ring is nonpolar and will contribute to solubility in less polar solvents like toluene or benzene, although the polar substituents will likely dominate the overall solubility profile.

Based on these features, we can predict a solubility trend. The solubility is expected to be highest in polar aprotic solvents like DMSO and DMF, followed by polar protic solvents like alcohols. Solubility in nonpolar solvents is anticipated to be significantly lower. It is important to note that while benzoic acid itself is readily soluble in many organic solvents, its derivatives can exhibit significantly different solubility profiles.[3][4]

Experimental Determination of Solubility

A systematic approach to determining the solubility of 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid is essential. The following protocols are designed to ensure accuracy and reproducibility.

Workflow for Solubility Determination

Caption: Workflow for experimental solubility determination.

Protocol 1: Equilibrium Solubility Determination by the Shake-Flask Method

This method determines the thermodynamic solubility of a compound at a specific temperature.

Materials:

-

2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid (ensure purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer

-

Constant temperature bath or incubator

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Analytical balance

-

Appropriate analytical instrumentation (HPLC, UV-Vis, or gravimetric setup)

Procedure:

-

Preparation: Add an excess amount of 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature bath on an orbital shaker. Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies can determine the minimum time to reach a plateau in concentration.[5]

-

Sample Collection: Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Filtration: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to avoid overestimation of solubility.

-

Analysis: Analyze the concentration of the dissolved compound in the filtrate using one of the methods described below.

Analytical Methods

This is a straightforward method but requires careful execution.

-

Sample Preparation: Accurately weigh a clean, dry, pre-weighed container.

-

Solvent Evaporation: Transfer a precise volume of the filtered saturated solution to the container. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Final Weighing: Once the solvent is completely removed and the container has returned to room temperature, weigh the container with the dried solute.

-

Calculation: The solubility is calculated as the mass of the dissolved solute per volume of solvent.

HPLC is a highly sensitive and specific method for determining concentration.

-

Standard Preparation: Prepare a series of standard solutions of 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid of known concentrations in the solvent of interest.

-

Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against concentration.

-

Sample Analysis: Dilute the filtered saturated solution to a concentration that falls within the range of the calibration curve. Inject the diluted sample into the HPLC and record the peak area.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution to determine the solubility.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner.

Table 1: Solubility of 2-Amino-6-bromo-3-chloro-5-fluorobenzoic Acid in Various Organic Solvents at 25°C

| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 32.7 | To be determined | To be determined |

| Ethanol | 24.5 | To be determined | To be determined |

| Acetone | 20.7 | To be determined | To be determined |

| Acetonitrile | 37.5 | To be determined | To be determined |

| Dichloromethane | 8.9 | To be determined | To be determined |

| Toluene | 2.4 | To be determined | To be determined |

| N,N-Dimethylformamide (DMF) | 36.7 | To be determined | To be determined |

| Dimethyl Sulfoxide (DMSO) | 46.7 | To be determined | To be determined |

Safety Precautions

2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid and many organic solvents are hazardous. Always consult the Safety Data Sheet (SDS) before handling.[6][7][8] General safety precautions include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

-

Avoiding inhalation of dust and vapors.[8]

-

Properly disposing of all chemical waste according to institutional guidelines.

Conclusion

References

- Zhang, P., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.

- Acree Jr., W. E. (2018). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.

- Pawar, P. A., & Mahadik, K. R. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research, 4(2), 520-529.

-

PubChem. (n.d.). 2-Amino-6-bromo-3-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. Journal of Pharmaceutical Sciences, 99(12), 4864-4898.

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

- Diedrichs, A., & Gmehling, J. (2016). Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models. Industrial & Engineering Chemistry Research, 55(44), 11625-11636.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents.

- World Health Organization. (2015). Annex 4: Guidance on equilibrium solubility studies for active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 992.

- ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.

-

PubChem. (n.d.). 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- SynQuest Laboratories, Inc. (n.d.). 2-Amino-3-chloro-5-fluorobenzoic acid Safety Data Sheet. Retrieved from a relevant chemical supplier's website.

- Thermo Fisher Scientific. (2024). 2-Amino-3-bromo-5-fluorobenzoic acid Safety Data Sheet. Retrieved from a relevant chemical supplier's website.

- Fisher Scientific. (2009). 2-Amino-6-fluorobenzoic acid Safety Data Sheet. Retrieved from a relevant chemical supplier's website.

- Cayman Chemical. (2022). 2-Amino-5-fluorobenzoic Acid Product Information. Retrieved from a relevant chemical supplier's website.

Sources

- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [guidechem.com]

- 5. who.int [who.int]

- 6. echemi.com [echemi.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. fishersci.com [fishersci.com]

Spectroscopic Characterization of 2-Amino-6-bromo-3-chloro-5-fluorobenzoic Acid: A Technical Guide

Introduction

2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid is a polysubstituted aromatic compound with potential applications in pharmaceutical and materials science research. Its complex substitution pattern, featuring both electron-donating (amino) and electron-withdrawing (halogens, carboxylic acid) groups, gives rise to a unique electronic and structural profile. A thorough characterization of this molecule is paramount for its identification, purity assessment, and the elucidation of its role in chemical transformations. This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Due to the absence of publicly available experimental spectra for this specific molecule, this guide will present predicted data derived from the analysis of structurally analogous compounds and established principles of spectroscopic theory. This approach not only offers a robust framework for the initial identification of the compound but also provides a deeper understanding of the structure-property relationships dictated by its multifaceted substitution.

I. Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid are influenced by the interplay of the shielding and deshielding effects of its various substituents.[1]

¹H NMR Spectroscopy: The single aromatic proton is expected to be a singlet, though minor coupling to the fluorine atom may result in a doublet. The protons of the amine and carboxylic acid groups will appear as broad singlets and their chemical shifts can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The aromatic region will display six distinct signals for the carbon atoms of the benzene ring, in addition to the signal for the carboxylic acid carbon. The chemical shifts are predicted based on the additive effects of the substituents.

Predicted NMR Data

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ar-H | 7.50 - 7.80 | s (or d) |

| -NH₂ | 4.50 - 6.00 | br s |

| -COOH | 11.0 - 13.0 | br s |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| C=O | 165.0 - 170.0 |

| C-NH₂ | 145.0 - 150.0 |

| C-Br | 110.0 - 115.0 |

| C-Cl | 125.0 - 130.0 |

| C-F | 155.0 - 160.0 (d, ¹JCF ≈ 240-250 Hz) |

| C-H | 115.0 - 120.0 |

| C-COOH | 120.0 - 125.0 |

II. Predicted Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid is expected to show characteristic absorption bands for the amine, carboxylic acid, and aromatic moieties.

Key IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 3300 - 2500 | Broad |

| N-H stretch (Amine) | 3450 - 3300 | Medium, two bands |

| C=O stretch (Carboxylic acid) | 1710 - 1680 | Strong |

| C=C stretch (Aromatic) | 1620 - 1450 | Medium to strong |

| C-N stretch | 1350 - 1250 | Medium |

| C-F stretch | 1250 - 1000 | Strong |

| C-Cl stretch | 850 - 550 | Strong |

| C-Br stretch | 690 - 515 | Strong |

The broadness of the O-H stretch is a result of hydrogen bonding.[2] The presence of multiple halogen substituents will result in a complex fingerprint region.

III. Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. For 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature in the mass spectrum.

Predicted Mass Spectral Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 280.9 (for ⁷⁹Br, ³⁵Cl) | Molecular ion with a complex isotopic pattern. |

| [M+2]⁺ | 282.9 | Isotopic peak due to ⁸¹Br and ³⁷Cl. |

| [M-H₂O]⁺ | 262.9 | Loss of water from the carboxylic acid. |

| [M-COOH]⁺ | 235.9 | Loss of the carboxyl group. |

| [M-Br]⁺ | 201.9 | Loss of a bromine radical. |

| [M-Cl]⁺ | 245.9 | Loss of a chlorine radical. |

The fragmentation of aromatic halogenated compounds often involves the loss of the halogen atom.[3] The relative abundance of the isotopic peaks in the molecular ion cluster will be a powerful tool for confirming the presence of both bromine and chlorine.

IV. Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of spectroscopic data for 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction to remove atmospheric contributions.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Instrument Setup: Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap) to obtain accurate mass measurements.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

-

Data Analysis: Analyze the molecular ion peak and its isotopic pattern, as well as the major fragment ions.

V. Visualization of Spectroscopic Relationships

The following diagrams illustrate the key relationships between the molecular structure and its spectroscopic features.

¹H NMR Chemical Shift Influences

Caption: Influence of substituents on the aromatic proton chemical shift.

Mass Spectral Fragmentation Pathways

Caption: Primary fragmentation pathways in mass spectrometry.

VI. Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have constructed a detailed and scientifically grounded predictive analysis. This information will serve as a valuable resource for researchers in the identification and characterization of this and other complex polysubstituted aromatic molecules, thereby facilitating advancements in drug discovery and materials science. The provided experimental protocols offer a clear roadmap for obtaining empirical data to validate these predictions.

References

-

Analytical Chemistry. Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. [Link]

-

NIST WebBook. 2-Amino-5-bromobenzoic acid. [Link]

-

ScienceDirect. The use of chemical shift calculations in the conformational analysis of substituted benzenes. [Link]

-

NIST WebBook. 2-Amino-5-bromobenzoic acid. [Link]

-

Stenutz. NMR chemical shift prediction of benzenes. [Link]

-

Analytical Chemistry. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. [Link]

-

NIST WebBook. 2-Amino-5-bromobenzoic acid. [Link]

-

Moodle. NMR Spectroscopy of Benzene Derivatives. [Link]

-

University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Analytical Chemistry. Mass Spectrometric Analysis. Aromatic Acids and Esters. [Link]

-

ResearchGate. Ir Spectrum For Benzoic Acid. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

MDPI. 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. [Link]

-

Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

-

ChemSynthesis. 2-amino-3,5-dichlorobenzoic acid. [Link]

-

PubMed. FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. [Link]

-

Scribd. Halogen Fragmentation in Mass Spectrometry. [Link]

-

Chemistry LibreTexts. 1.7.4: Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubChem. 2-Amino-5-chlorobenzoic acid. [Link]

-

ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... [Link]

-

Doc Brown's Advanced Organic Chemistry. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram. [Link]

-

IJTSRD. DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. [Link]

-

PMC. 2-Amino-5-fluorobenzoic acid. [Link]

-

PubChem. 2-Amino-6-bromo-3-fluorobenzoic acid. [Link]

-

CORE. Infrared Spectra and Molecular Configuration of Benzoic Acid. [Link]

-

NIST WebBook. Benzoic acid. [Link]

-

SpectraBase. 2-Amino-6-fluoro-benzoic acid - Optional[13C NMR] - Spectrum. [Link]

-

SpectraBase. 2-Amino-6-chloro-benzoic acid - Optional[1H NMR] - Spectrum. [Link]

Sources

- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. pubs.acs.org [pubs.acs.org]

The Aminobenzoic Acid Core: A Journey from Serendipitous Discovery to Targeted Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of Substituted Aminobenzoic Acids

Aminobenzoic acids, organic compounds featuring both an amino and a carboxylic acid group attached to a benzene ring, represent a cornerstone in the edifice of medicinal chemistry. Their inherent structural simplicity belies a remarkable versatility, allowing for substitutions at the amino and carboxyl groups, as well as on the aromatic ring itself. This adaptability has made the aminobenzoic acid scaffold a privileged structure in drug discovery, giving rise to a vast and diverse array of therapeutic agents that have left an indelible mark on human health. From the early days of local anesthetics and antibacterial agents to the modern era of targeted cancer therapies, the journey of substituted aminobenzoic acids is a compelling narrative of scientific inquiry, rational drug design, and the relentless pursuit of therapeutic innovation. This guide provides an in-depth exploration of the discovery and history of this crucial class of compounds, delving into their synthesis, mechanisms of action, and the evolution of their therapeutic applications.

The Dawn of a New Era: Local Anesthetics and the Quest to Tame Pain

The story of substituted aminobenzoic acids in medicine begins with the pursuit of safer and more effective local anesthetics. Prior to their development, cocaine was the primary agent used for local anesthesia, but its addictive properties and toxicity spurred a search for alternatives.

The Emergence of Benzocaine and Procaine

In the early 20th century, German chemist Eduard Ritsert synthesized benzocaine in 1900, a derivative of para-aminobenzoic acid (PABA).[1] Introduced to the market in 1902 under the name "Anaesthesin," it served as a topical anesthetic.[2] This was soon followed by a landmark discovery in 1905 when another German chemist, Alfred Einhorn, synthesized procaine, which he named Novocain.[3] Procaine, the ethyl ester of p-aminobenzoic acid, was found to be a potent and less toxic injectable local anesthetic compared to cocaine.[3] Its development marked a significant advancement in surgery and dentistry, providing effective pain control without the severe side effects associated with cocaine.[3]

The synthesis of these early local anesthetics laid the groundwork for the field of medicinal chemistry, demonstrating that modifying a core chemical structure could lead to compounds with improved therapeutic profiles.

The Antibacterial Revolution: The Rise of the Sulfa Drugs

The next major chapter in the history of substituted aminobenzoic acids came with the discovery of the sulfonamides, the first class of effective systemic antibacterial agents. This discovery revolutionized the treatment of infectious diseases in the pre-antibiotic era.

From Dye to Drug: The Story of Prontosil and Sulfanilamide

The journey began in the 1930s at the Bayer laboratories in Germany, where Gerhard Domagk was screening synthetic dyes for antibacterial activity. He discovered that a red dye called Prontosil was highly effective in treating streptococcal infections in mice. A pivotal moment came when Domagk used Prontosil to successfully treat his own daughter, who was suffering from a severe streptococcal infection.

Subsequent research by a team at the Pasteur Institute in France revealed that Prontosil was a prodrug. In the body, it was metabolized to its active component, sulfanilamide, a colorless compound that is a structural analog of para-aminobenzoic acid (PABA).[4] This discovery was profound because it established a clear link between chemical structure and antibacterial activity, and it unveiled the mechanism of action of these new drugs.

Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis

The antibacterial action of sulfonamides is a classic example of competitive inhibition. Bacteria, unlike humans, cannot absorb folic acid from their environment and must synthesize it de novo.[4] PABA is an essential precursor in the bacterial synthesis of folic acid, a vital cofactor for DNA and RNA synthesis.[4] Due to their structural similarity to PABA, sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase, thereby blocking the synthesis of folic acid and inhibiting bacterial growth and replication.[4]

This targeted mechanism of action, which exploits a metabolic pathway present in bacteria but not in humans, was a groundbreaking concept in chemotherapy and laid the foundation for the development of many other antimicrobial agents.

Expanding the Therapeutic Arsenal: Diuretics and the Management of Fluid Overload

The structural versatility of the aminobenzoic acid core continued to yield new classes of drugs with diverse therapeutic applications. In the mid-20th century, research into compounds related to the sulfonamides led to the development of a new class of powerful diuretics.

The Advent of Furosemide

In the late 1950s and early 1960s, scientists at Hoechst AG in Germany were investigating derivatives of sulfamoylanthranilic acid for their diuretic properties. This research culminated in the synthesis of furosemide in 1959.[5] Furosemide, a potent loop diuretic, proved to be highly effective in promoting the excretion of salt and water by the kidneys. Its introduction into clinical practice in the 1960s provided a powerful new tool for managing edema associated with congestive heart failure, liver cirrhosis, and renal disease.[5]

The synthesis of furosemide typically starts from 2,4-dichlorobenzoic acid, which undergoes chlorosulfonation and subsequent amination to form 2,4-dichloro-5-sulfamoylbenzoic acid. This intermediate is then reacted with furfurylamine to yield furosemide.[5][6]

Taming Inflammation: The Fenamates and Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The anti-inflammatory properties of certain aminobenzoic acid derivatives led to the development of the fenamates, a class of non-steroidal anti-inflammatory drugs (NSAIDs).

From Anthranilic Acid to Potent NSAIDs

The fenamates are derivatives of N-phenylanthranilic acid. Mefenamic acid, the first member of this class, was synthesized in the 1960s. It and other fenamates, such as meclofenamic acid and flufenamic acid, exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[7][8] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[7][8]

The synthesis of fenamates often involves the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an amine.[9] For example, mefenamic acid can be synthesized from 2-chlorobenzoic acid and 2,3-dimethylaniline.[10]

The Modern Frontier: Targeted Cancer Therapy

In recent years, the aminobenzoic acid scaffold has found new life in the development of targeted cancer therapies. The ability to precisely modify the structure of these compounds allows for the design of molecules that can selectively inhibit key signaling pathways involved in cancer cell growth and survival.

Inhibiting Aberrant Signaling in Cancer

Numerous derivatives of aminobenzoic acid have been investigated for their anticancer properties.[1][11] These compounds have been shown to target a variety of molecular pathways implicated in cancer, including:

-

Receptor Tyrosine Kinases: Some aminobenzoic acid derivatives act as inhibitors of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), which are often overactive in cancer cells and drive tumor growth.

-

Cell Cycle Regulators: Other derivatives have been shown to interfere with the cell cycle, leading to the arrest of cancer cell proliferation.

-

Apoptosis Induction: Certain aminobenzoic acid-based compounds can induce apoptosis, or programmed cell death, in cancer cells.

The ongoing research in this area highlights the enduring relevance of the aminobenzoic acid core in the development of next-generation cancer therapeutics.

Experimental Protocols

Synthesis of Procaine Hydrochloride

This protocol outlines a common laboratory-scale synthesis of procaine hydrochloride from p-nitrobenzoic acid.

Step 1: Esterification of p-Nitrobenzoic Acid with 2-Diethylaminoethanol [12]

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine p-nitrobenzoic acid (1 equivalent), 2-diethylaminoethanol (1.2 equivalents), and a catalytic amount of sulfuric acid in a suitable solvent such as toluene.

-

Heat the mixture to reflux. The water formed during the esterification reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester, 2-(diethylamino)ethyl 4-nitrobenzoate (nitrocaine).

Step 2: Reduction of the Nitro Group to an Amine [12]

-

Dissolve the crude nitrocaine in a suitable solvent such as ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (typically 3-4 atm) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude procaine base.

Step 3: Formation of Procaine Hydrochloride [13]

-

Dissolve the crude procaine base in a minimal amount of a suitable organic solvent, such as ethanol.

-

Slowly add a solution of hydrochloric acid in ethanol or isopropanol with stirring.

-

The procaine hydrochloride will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with cold ethanol.

-

Recrystallize the product from an ethanol/water mixture to obtain pure procaine hydrochloride.

Synthesis of Sulfanilamide from Aniline

This protocol describes a classic four-step synthesis of sulfanilamide from aniline.[14][15]

Step 1: Acetylation of Aniline [2]

-

In a flask, combine aniline (1 equivalent) with acetic anhydride (1.1 equivalents).

-

Gently heat the mixture under reflux for 30 minutes.

-

Pour the hot reaction mixture into ice-cold water with vigorous stirring to precipitate the acetanilide.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude acetanilide from water to obtain pure product.

Step 2: Chlorosulfonation of Acetanilide [16]

-

In a dry flask equipped with a dropping funnel and a gas trap, carefully add chlorosulfonic acid (5 equivalents).

-

Cool the flask in an ice bath.

-

Slowly add the dry, powdered acetanilide in small portions with stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently on a water bath for 1 hour to complete the reaction.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the p-acetamidobenzenesulfonyl chloride.

-

Collect the solid by vacuum filtration and wash with cold water.

Step 3: Ammonolysis of p-Acetamidobenzenesulfonyl Chloride [16]